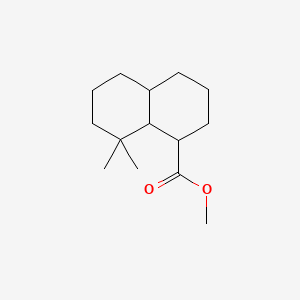

Methyl octahydro-8,8-dimethyl-1-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93840-18-7 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C14H24O2/c1-14(2)9-5-7-10-6-4-8-11(12(10)14)13(15)16-3/h10-12H,4-9H2,1-3H3 |

InChI Key |

JSYFMVAMGWUGNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2C1C(CCC2)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Methyl Octahydro 8,8 Dimethyl 1 Naphthoate and Analogues

Stereoselective Synthesis of Octahydro-Naphthoate Scaffolds

Achieving the desired stereoisomer of a target molecule is a central challenge in organic synthesis. For octahydro-naphthoate systems, controlling the relative and absolute stereochemistry of multiple stereocenters within the bicyclic core is paramount. Chemists have developed a variety of powerful strategies to address this challenge, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions.

Asymmetric catalysis has emerged as a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product, making it an atom-economical and elegant solution for enantioselective synthesis. youtube.comyoutube.com In the context of naphthoate synthesis, asymmetric catalysis can be employed in key bond-forming reactions that establish the stereocenters of the bicyclic system.

For instance, enantioselective hydrogenation of a suitable unsaturated precursor, catalyzed by a chiral transition metal complex, can set the stereochemistry of multiple centers in a single step. youtube.com Catalysts based on metals like rhodium and ruthenium, in combination with chiral ligands such as BINAP, have proven highly effective in a variety of asymmetric hydrogenations. youtube.com While direct examples for methyl octahydro-8,8-dimethyl-1-naphthoate are not extensively detailed in the literature, the principles of asymmetric hydrogenation are broadly applicable to the synthesis of related decalin systems.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also become a powerful tool for asymmetric synthesis. youtube.comyoutube.com Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) and Michael reactions, which are fundamental C-C bond-forming reactions that can be used to construct the carbon skeleton of the octahydro-naphthoate system with high enantioselectivity. youtube.com The formation of an enamine intermediate between the catalyst and a carbonyl compound is a key step in many of these transformations, allowing for facial discrimination in the subsequent reaction with an electrophile. youtube.com

Table 1: Examples of Asymmetric Catalysis in Bicyclic System Synthesis

| Catalyst Type | Reaction Type | Substrate Type | Key Features |

| Chiral Transition Metal Complexes (e.g., Ru-BINAP) | Asymmetric Hydrogenation | Unsaturated precursors | High enantioselectivity, applicable to a wide range of olefins. youtube.com |

| Chiral Organocatalysts (e.g., Proline) | Asymmetric Aldol/Michael Reactions | Carbonyl compounds | Metal-free, mild reaction conditions, high enantioselectivity. youtube.comyoutube.com |

This table provides a generalized overview of catalyst types and their applications in the synthesis of chiral bicyclic systems.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. numberanalytics.com This strategy is particularly useful for controlling the stereochemistry of reactions where a suitable asymmetric catalyst is not available.

In the synthesis of octahydro-naphthoate scaffolds, a chiral auxiliary can be attached to the carboxylic acid group or another functional group on the precursor molecule. The steric bulk and electronic properties of the auxiliary then bias the approach of reagents, leading to the preferential formation of one diastereomer. numberanalytics.com Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries that have been widely used in asymmetric synthesis. wikipedia.org For example, the alkylation of an enolate derived from an amide of pseudoephedrine and a carboxylic acid proceeds with high diastereoselectivity due to the directing effect of the auxiliary. wikipedia.org

Chiral ligands, which coordinate to a metal center to form a chiral catalyst in situ, also play a crucial role in enantiocontrol. The ligand's stereogenic elements create a chiral environment around the metal, influencing the binding of the substrate and the trajectory of the reaction. youtube.com Bidentate phosphine (B1218219) ligands, such as BINAP, are a classic example and have been instrumental in the development of highly enantioselective catalytic hydrogenations. youtube.com

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Control |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | Steric hindrance directs the approach of electrophiles. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Forms a rigid chelate, leading to facial selectivity. wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | Steric blocking of one face of the reactive intermediate. |

This table highlights some widely used chiral auxiliaries and their general applications in asymmetric synthesis.

Diastereoselective reactions are a powerful tool for building up the stereochemical complexity of a molecule by controlling the formation of new stereocenters relative to existing ones. In the synthesis of octahydro-naphthoate systems, which contain multiple stereocenters, diastereoselective reactions are essential for establishing the correct relative stereochemistry of the substituents on the bicyclic core. nih.gov

Intramolecular reactions are often particularly effective in achieving high diastereoselectivity, as the conformational constraints of the cyclic transition state can strongly favor the formation of one diastereomer over others. For example, an intramolecular Michael addition can be used to close the second ring of the decalin system with a high degree of stereocontrol. beilstein-journals.org Similarly, intramolecular aldol reactions can be employed to construct the bicyclic framework with defined stereochemistry.

The stereochemical outcome of these reactions can often be predicted and controlled by considering the steric and electronic interactions in the transition state. For instance, in the cyclization of a precursor containing an existing stereocenter, the substituents will preferentially adopt positions in the transition state that minimize steric strain, leading to the formation of the thermodynamically or kinetically favored diastereomer.

Esterification Techniques for Carboxylic Acids Leading to Naphthoate Structures

The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid. While esterification is a fundamental transformation in organic chemistry, the formation of esters from sterically hindered carboxylic acids, such as those with a substituted naphthoate core, can be challenging. acs.org

The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be effective but may require harsh conditions and can be incompatible with sensitive functional groups. rug.nl For sterically demanding substrates, more specialized methods are often required.

One common approach is to activate the carboxylic acid before reaction with the alcohol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters under mild conditions, even with sterically hindered substrates. organic-chemistry.org This method, known as the Steglich esterification, proceeds through an activated acyl-urea intermediate. organic-chemistry.org

Alternatively, for particularly challenging esterifications, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride, which then readily reacts with the alcohol. However, these methods may require additional synthetic steps and the use of harsh reagents. The use of a dried Dowex H+ resin in the presence of sodium iodide has also been reported as an effective method for the esterification of sterically hindered carboxylic acids. nih.gov

Table 3: Selected Esterification Methods for Sterically Hindered Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Simple, but can require harsh conditions. rug.nl |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Mild conditions, effective for sterically hindered acids. organic-chemistry.org |

| Acid Chloride Method | Thionyl Chloride (SOCl₂), then Alcohol | Highly reactive, but requires preparation of the acid chloride. |

| Dowex H+/NaI | Alcohol, Dowex H+, NaI | Green chemistry approach, effective for hindered substrates. nih.gov |

This table summarizes various methods for the esterification of sterically hindered carboxylic acids, highlighting their key reagents and features.

Cycloaddition Reactions in the Construction of Bicyclic Ester Systems

Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, are among the most powerful and versatile methods for constructing cyclic and bicyclic systems. masterorganicchemistry.com The Diels-Alder reaction, in particular, is a cornerstone of organic synthesis and is exceptionally well-suited for the construction of the six-membered rings found in the octahydro-naphthoate scaffold.

The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. masterorganicchemistry.comnih.gov This reaction is highly stereospecific, with the stereochemistry of the reactants being transferred to the product. Furthermore, the reaction often proceeds with high regioselectivity, which can be predicted by considering the electronic properties of the substituents on the diene and dienophile. masterorganicchemistry.com

In the context of synthesizing octahydro-naphthoate systems, a Diels-Alder reaction can be used to construct the decalin core in a single step. For example, a substituted diene can be reacted with a dienophile containing the ester functionality, or a precursor to it, to directly form the bicyclic ester framework. umkc.edu The use of a chiral catalyst or a chiral auxiliary can enable the enantioselective synthesis of the cycloadduct.

The intramolecular Diels-Alder (IMDA) reaction is another powerful variant of this transformation that is particularly well-suited for the synthesis of fused bicyclic systems. rsc.org In an IMDA reaction, the diene and dienophile are tethered together in the same molecule, and upon heating or catalysis, the molecule undergoes an intramolecular cycloaddition to form the bicyclic product. The IMDA reaction often proceeds with high diastereoselectivity due to the conformational constraints of the tether.

Hetero-Diels-Alder Approaches and Regio/Stereochemical Considerations

The Diels-Alder reaction and its hetero-variant (HDA) are powerful tools for the construction of six-membered rings, forming the core of many bicyclic systems. rsc.orgnumberanalytics.com The HDA reaction involves a [4+2] cycloaddition where either the diene or the dienophile (the "heterodienophile") contains a heteroatom. numberanalytics.com This methodology is particularly useful for creating heterocyclic frameworks and can be adapted to synthesize the carbocyclic decalin core of naphthoate esters. rsc.orgnih.gov

The primary challenges in these reactions are controlling regioselectivity and stereoselectivity. beilstein-journals.org

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, multiple regioisomers can be formed. researchgate.net The outcome is highly dependent on factors such as the electronic nature and substitution pattern of the reactants, solvent, temperature, and the presence of catalysts. beilstein-journals.org For instance, in inverse-electron-demand HDA reactions, the electronic pairing between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene dictates the regiochemical outcome. researchgate.net Lewis acid catalysis is often employed to enhance regioselectivity by lowering the activation energy and influencing the frontier molecular orbital interactions. illinois.edu

Stereoselectivity: The Diels-Alder reaction can create multiple new stereocenters simultaneously. nih.gov Controlling the relative and absolute stereochemistry is crucial. The "endo rule" often predicts the preference for the formation of the endo isomer in kinetically controlled reactions, though this is not always the case. Chiral auxiliaries or chiral catalysts are frequently used to induce facial selectivity, leading to the enantioselective synthesis of a desired stereoisomer. harvard.edu For example, chiral Lewis acids derived from copper-bis(oxazoline) (Cu-BOX) complexes have been shown to catalyze HDA reactions with high enantioselectivity. illinois.edu While many enzymatic Diels-Alderases stereoselectively produce trans-decalin scaffolds, the discovery of enzymes like PvhB, which forms cis-decalin structures, highlights nature's ability to control these complex cycloadditions. nih.gov

Cascade and Multicomponent Reactions Towards Naphthoate Structures

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. nih.gov20.210.105 These processes are highly efficient, minimizing waste, time, and resources by increasing molecular complexity in a single step. 20.210.105 Multicomponent reactions (MCRs), where three or more reactants combine in one pot, are a subset of cascade strategies and are powerful tools for rapidly building complex molecular architectures. researchgate.netnih.gov

Several cascade strategies have been developed for the synthesis of naphthalene (B1677914) and naphthoate frameworks. nih.govresearchgate.net These reactions can be triggered by various means, including catalysts or the activation of specific functional groups, to initiate a sequence of intramolecular cyclizations and rearrangements. nih.govresearchgate.net

Gold catalysis has emerged as a powerful method for activating alkynes and allenes toward nucleophilic attack, enabling a range of complex transformations. researchgate.netnih.gov Gold-catalyzed cascade annulations are particularly effective for constructing aromatic systems like naphthoates from acyclic precursors. researchgate.netthieme-connect.com

One notable strategy involves a gold(I)-catalyzed [5+1] cascade annulation between allenylacetals and diazo esters. researchgate.netthieme-connect.com In this process, the gold catalyst activates the acetal, forming an oxonium intermediate that is attacked by the allene. The resulting allyl cation traps the diazo ester, which then undergoes a Roskamp rearrangement to form the 1,3-disubstituted naphthoate product. researchgate.netresearchgate.net Interestingly, switching the catalyst from a gold complex to a Brønsted acid like trifluoromethanesulfonic acid (HOTf) can change the reaction pathway, leading to 2,3-disubstituted naphthoates via a Conia-ene reaction. thieme-connect.com

This methodology tolerates a wide range of functional groups and can be scaled up effectively. thieme-connect.com

Table 1: Examples of Gold-Catalyzed Synthesis of Naphthoate Derivatives thieme-connect.com

| Starting Allenylacetal Substituent | Starting Diazo Ester | Product | Yield |

| Phenyl | Ethyl Diazoacetate | Methyl 4-methoxy-2-phenyl-1-naphthoate | 63% |

| Hydrogen | Ethyl Diazoacetate | Methyl 4-methoxy-1-naphthoate | 45% |

| tert-Butyl | Ethyl Diazoacetate | Methyl 2-tert-butyl-4-methoxy-1-naphthoate | 37% |

| Methoxy (B1213986) | Cyclohexyl Diazoacetate | Methyl 2-cyclohexyl-4,7-dimethoxy-1-naphthoate | 46% |

The construction of naphthoate and related naphthoquinone structures can be achieved through sequential reactions that build the bicyclic core, followed by an oxidation step to establish the final aromatic system. 20.210.105nih.gov These protocols often involve nucleophilic additions or cyclizations to assemble a hydro-naphthalene skeleton, which is then aromatized.

For example, in the synthesis of menaquinone (Vitamin K2) derivatives, which share the naphthoquinone core, a common strategy involves the nucleophilic addition of an isoprenoid side chain to a protected menadiol (B113456) precursor. nih.gov The final step is an oxidative deprotection to reveal the quinone structure. Reagents like silver(II) oxide (AgO) in acidic conditions are effective for this transformation. nih.gov

A more integrated cascade approach was demonstrated by Nicolaou and coworkers in the synthesis of (+)-rugulosin. 20.210.105 This one-pot process involved an initial oxidation of a monomeric ketone to an anthraquinone, which then underwent dimerization and further rearrangement to form the final complex polycyclic architecture. 20.210.105 Such sequences, combining nucleophilic additions, cyclizations, and oxidations in a single operation, represent a highly efficient strategy for synthesizing complex aromatic natural products and their analogues.

Continuous-Flow Chemistry Applications in Bicyclic Ester Synthesis

Continuous-flow chemistry has become a valuable technology in both laboratory and industrial synthesis, offering significant advantages over traditional batch processing. researchgate.netuc.pt By performing reactions in a continuously flowing stream through a microreactor or tube, this technique allows for superior control over reaction parameters such as temperature and pressure, enhanced safety, and often dramatically reduced reaction times. researchgate.netresearchgate.net

The synthesis of bicyclic esters, often formed via Diels-Alder reactions, is particularly well-suited for continuous-flow applications. researchgate.net These reactions can be sluggish in batch, sometimes requiring many hours at elevated temperatures. In a flow reactor, the high surface-area-to-volume ratio allows for rapid heat transfer and precise temperature control, accelerating the reaction rate significantly. researchgate.net

For instance, the synthesis of bicyclo[2.2.1]-5-hepten-2-methyl ester was achieved with a 96.7% yield in just 335 seconds in a continuous-flow microreactor at 353 K. researchgate.net The equivalent batch reaction required 4.5 hours to achieve a slightly lower yield of 93%. researchgate.net This demonstrates the potential for substantial improvements in productivity and efficiency.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of a Bicyclic Ester researchgate.net

| Parameter | Batch Reaction | Continuous-Flow Reaction |

| Product | bicyclo[2.2.1]-5-hepten-2-methyl ester | bicyclo[2.2.1]-5-hepten-2-methyl ester |

| Reaction Time | 4.5 hours | 335 seconds |

| Yield | 93% | 96.7% |

| Temperature | Not specified | 353 K |

This technology is not limited to Diels-Alder reactions and has been applied to a wide range of transformations, including reductions, alkylations, and multicomponent reactions, making it a versatile tool for the synthesis of complex molecules like bicyclic esters. wipo.intmdpi.com

Derivatization Strategies from Octahydro-Naphthoic Acid Precursors

The final step in the synthesis of this compound from its corresponding carboxylic acid is a derivatization reaction, specifically an esterification. Derivatization is a common technique used to modify a functional group to alter a molecule's properties, such as increasing its volatility for gas chromatography (GC) analysis or preparing it for further synthetic steps. libretexts.orggcms.cz

The conversion of a carboxylic acid to a methyl ester is one of the most fundamental derivatization methods. libretexts.orgcolostate.edu Several standard procedures are available:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). libretexts.org

Alkylation with Diazoalkanes: Diazomethane is a highly effective but toxic and explosive reagent that reacts rapidly with carboxylic acids to form methyl esters with minimal byproducts. colostate.edu

Coupling Reagents: In cases where the substrate is sensitive to strong acids, carbodiimide-based coupling agents can be used. nih.govthermofisher.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxylic acid, allowing it to be coupled with an alcohol. nih.gov This method is common in peptide synthesis and for creating analogues of natural products. nih.govthermofisher.com For instance, analogues of Ochratoxin A were synthesized by coupling the carboxylic acid precursor (Ochratoxin α) with various amino acids using EDAC and N-hydroxybenzotriazole (HOBt). nih.gov

The choice of method depends on the stability of the octahydronaphthoic acid precursor and the desired scale of the reaction. For a simple and robust precursor, Fischer esterification is often sufficient, while more complex or sensitive analogues might require milder coupling methods. libretexts.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Methyl Octahydro 8,8 Dimethyl 1 Naphthoate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of Methyl octahydro-8,8-dimethyl-1-naphthoate. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides information about the carbon skeleton. mdpi.com For a molecule with a complex stereochemistry and numerous non-equivalent protons and carbons, complete and accurate assignment of these signals is a critical first step. arkat-usa.org

The ¹H NMR spectrum is expected to show distinct signals for the two geminal methyl groups at C-8, the methoxy (B1213986) group of the ester functionality, and a complex series of overlapping multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons of the saturated bicyclic ring system. The ¹³C NMR spectrum would display signals for the quaternary C-8 carbon, the carbonyl carbon of the ester, the methoxy carbon, and the various CH and CH₂ carbons of the octahydronaphthalene core.

Representative 1D NMR Data for this compound Note: This table represents typical, illustrative chemical shift (δ) values.

| ¹H NMR | ¹³C NMR | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| H₃-9 (gem-dimethyl) | ~0.85 (s, 3H) | C=O (ester) | ~175.0 |

| H₃-10 (gem-dimethyl) | ~0.95 (s, 3H) | C-8 (quat.) | ~35.0 |

| Ring Protons (CH, CH₂) | 1.10 - 2.80 (m) | -OCH₃ | ~51.5 |

| -OCH₃ (ester) | ~3.65 (s, 3H) | Ring Carbons (CH, CH₂) | 18.0 - 55.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Analysis

For an unambiguous assignment of the complex ¹H and ¹³C signals and to piece together the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.netyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. libretexts.org It is essential for tracing the proton connectivity within the fused ring system of this compound, establishing which protons are adjacent to one another. libretexts.orgprinceton.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (¹J-coupling). youtube.com This allows for the definitive assignment of the carbon signal for each protonated carbon in the molecule. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J couplings). princeton.edu HMBC is particularly powerful for identifying the connectivity around non-protonated (quaternary) centers. For instance, correlations from the gem-dimethyl protons to the C-8 quaternary carbon and adjacent carbons (C-7, C-4a) would confirm this part of the structure. Similarly, a correlation from the methoxy protons to the carbonyl carbon would verify the methyl ester group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgharvard.edu This is crucial for determining the stereochemistry, such as the cis or trans fusion of the two rings and the relative orientation of the methyl ester substituent. harvard.edu

Expected Key 2D NMR Correlations for Structural Elucidation

| 2D Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Identifies adjacent protons in the ring system. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Links each proton to its directly attached carbon. youtube.com |

| HMBC | -OCH₃ (¹H) ↔ C=O (¹³C) | Confirms the methyl ester structure. youtube.comprinceton.edu |

| gem-CH₃ (¹H) ↔ C-8 (¹³C) | Confirms the position of the gem-dimethyl group. | |

| NOESY | ¹H ↔ ¹H (through-space) | Determines relative stereochemistry of ring fusion and substituents. libretexts.orgharvard.edu |

Quantum Chemical NMR Calculations (e.g., GIAO NMR) for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a significant challenge. A powerful, modern approach involves the use of quantum chemical calculations to predict NMR parameters for all possible stereoisomers. conicet.gov.aruca.edu.ar The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum-mechanical approach for calculating NMR chemical shifts with high accuracy. rsc.orgcomp-gag.org

The process involves several steps:

Computational models for all possible diastereomers and enantiomers of the target molecule are generated.

A thorough conformational analysis is performed for each isomer to identify all low-energy conformers.

The NMR chemical shifts (both ¹H and ¹³C) are calculated for each stable conformer using the GIAO method. rsc.org

The calculated shifts are averaged for each isomer based on the Boltzmann population of their respective conformers.

The resulting theoretical spectra for each possible isomer are then compared to the experimental NMR data. mdpi.com The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. Statistical tools, such as the DP4+ probability analysis, can be used to provide a confidence level for the assignment. conicet.gov.ar

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry provides complementary information to NMR, offering precise molecular weight and details about the molecule's composition and fragmentation patterns, which further aids in structural confirmation.

High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion. nih.gov For this compound, HRMS would confirm the molecular formula C₁₄H₂₂O₂ by matching the measured mass to the calculated theoretical exact mass. This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

Elemental Composition and Exact Mass Data

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂O₂ |

| Calculated Exact Mass ([M]) | 222.16198 u |

| Calculated Exact Mass ([M+H]⁺) | 223.16981 u |

| Calculated Exact Mass ([M+Na]⁺) | 245.15177 u |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique used to further investigate molecular structure. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) is selected and then subjected to fragmentation. Collision-induced dissociation (CID) is the most common method for this, where the precursor ion's kinetic energy is increased and it is collided with an inert gas (like argon or nitrogen). wikipedia.org These collisions convert kinetic energy into internal energy, causing the precursor ion to break apart into smaller, characteristic fragment ions. wikipedia.orgnih.gov

Analyzing the resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. researchgate.net For this compound, expected fragmentation pathways would include the neutral loss of methanol (B129727) (CH₃OH) from the ester, the loss of the entire methoxycarbonyl radical (•COOCH₃), and characteristic cleavages of the decalin ring system. This analysis helps to confirm the presence of the methyl ester and the bicyclic core.

Plausible CID Fragmentation Pathways for [C₁₄H₂₂O₂ + H]⁺

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Identity of Loss |

| 223.17 | -32.026 | 191.144 | Methanol (CH₃OH) |

| 223.17 | -59.021 | 164.152 | Methoxycarbonyl radical (•COOCH₃) |

| 223.17 | -74.037 | 149.128 | Methyl formate (B1220265) + H radical (HCOOCH₃ + H•) |

| 191.14 | -28.031 | 163.113 | Ethene (C₂H₄) from ring |

Hyphenated Chromatography Techniques (GC-MS, LC-MS/MS, UPLC-ESI-QTOF-MS) for Analysis of Complex Mixtures and Isomers

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing complex mixtures containing this compound and its isomers. iau.ir These methods are crucial for separating structurally similar compounds and providing detailed mass information for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds like this compound, which is a known fragrance component. academiapublishing.org In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column (e.g., DB-5 or HP-5MS) before entering the mass spectrometer. rsc.org The electron ionization (EI) mass spectrum of the parent decalin structure often shows characteristic fragment ions. For alkyl-substituted decalins, a prominent fragment ion at m/z 137, corresponding to the decalin cation, is commonly observed. rsc.org

For this compound, the fragmentation pattern would be expected to show a molecular ion peak (M+) and characteristic losses. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. nih.gov Key expected fragments would include the loss of the methoxy group (-OCH3, M-31) and the carbomethoxy group (-COOCH3, M-59). The base peak would likely arise from a stable fragment resulting from the cleavage of the ester group and subsequent rearrangements of the decalin ring system. The analysis of related drimane (B1240787) sesquiterpenoids by GC-MS often involves derivatization to increase volatility and improve chromatographic behavior, a strategy that could also be applied here. wiley.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For less volatile derivatives or for mixtures requiring higher separation efficiency, LC-MS/MS is the method of choice. This technique is particularly powerful for differentiating isomers of sesquiterpene lactones and other complex natural products. nih.govnih.gov In LC-MS/MS analysis of sesquiterpenoid esters, electrospray ionization (ESI) is commonly used. The resulting pseudomolecular ions (e.g., [M+H]+ or [M+Na]+) are then subjected to collision-induced dissociation (CID) to generate characteristic product ions. For this compound, the MS/MS spectrum would likely show the neutral loss of methanol (32 Da) from the protonated molecule, a common fragmentation for methyl esters. Further fragmentation would involve the decalin ring system. The study of similar sesquiterpenoid lactones has shown that fragmentation patterns can reveal the positions of substituents on the ring system. nih.gov

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS): This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. ekb.eg UPLC-ESI-QTOF-MS is invaluable for the analysis of complex mixtures from natural product extracts or synthetic reaction products, allowing for the tentative identification of unknown compounds based on their exact mass and isotopic patterns. mdpi.comnist.gov For a compound like this compound, UPLC-QTOF-MS could distinguish it from other isomeric or isobaric compounds in a complex matrix, such as a perfume formulation or a plant extract. mdpi.com The high mass accuracy allows for confident differentiation between compounds with very similar masses.

Table 1: Predicted GC-MS Fragmentation for this compound This table is predictive and based on fragmentation patterns of structurally similar compounds, such as other decalin derivatives and methyl esters.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Significance |

|---|---|---|

| 222 | [M]+• | Molecular Ion |

| 207 | [M - CH3]+ | Loss of a methyl group |

| 191 | [M - OCH3]+ | Loss of the methoxy group from the ester |

| 163 | [M - COOCH3]+ | Loss of the carbomethoxy group |

| 137 | [C10H17]+ | Decalin cation fragment, characteristic of the ring system rsc.org |

| 81, 95, 109 | Characteristic fragments of the decalin ring system rsc.org |

Chiroptical Spectroscopy for Stereochemical Assignment

The presence of multiple chiral centers in this compound makes chiroptical techniques essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy for Optically Active Naphthoates

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is particularly useful for assigning the absolute configuration of molecules with chromophores that absorb in the UV-Vis region. The ester group in this compound acts as a chromophore, making ECD a suitable method for its stereochemical analysis.

The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. Therefore, the sign and intensity of the Cotton effects in the ECD spectrum can be directly related to the absolute configuration of the stereocenters. For complex molecules like this naphthoate derivative, the experimental ECD spectrum is typically compared with theoretical spectra calculated using time-dependent density functional theory (TDDFT). mdpi.com By comparing the experimental spectrum to the calculated spectra of possible stereoisomers, the absolute configuration can be confidently assigned. For instance, studies on related drimane-type sesquiterpenoids have successfully used TDDFT-ECD calculations to determine their absolute configurations. mdpi.comrsc.org The conformation of the decalin ring system (cis or trans) and the orientation of the substituents will significantly influence the ECD spectrum. masterorganicchemistry.comlibretexts.org

Table 2: General Principles of ECD for Stereochemical Assignment of Naphthoates

| Parameter | Description | Application to this compound |

|---|---|---|

| Cotton Effect | The characteristic positive or negative peaks in an ECD spectrum. | The sign of the Cotton effect associated with the n→π* transition of the ester chromophore is indicative of the stereochemistry at C-1. |

| Chromophore | The part of the molecule that absorbs UV-Vis light (the ester group). | The C=O group of the methyl ester is the primary chromophore. |

| Exciton Coupling | Interaction between two or more chromophores, leading to characteristic ECD signals. | Not directly applicable unless other chromophores are introduced into the molecule. |

| TDDFT Calculation | Theoretical method to predict the ECD spectrum of a given stereoisomer. | Essential for unambiguously assigning the absolute configuration by matching the experimental spectrum to the correct calculated spectrum. mdpi.com |

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. rsc.org If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. rsc.orgiaea.org

This technique is particularly powerful for resolving the stereochemistry of complex natural products with multiple contiguous stereocenters. For decalin systems, X-ray crystallography can unequivocally distinguish between cis- and trans-fused rings and determine the axial or equatorial orientation of all substituents. libretexts.orgpressbooks.pub In the context of drimane sesquiterpenoids, X-ray analysis has been used to establish the absolute configuration of numerous compounds, often serving as a benchmark for calibrating spectroscopic methods like ECD. mdpi.comacs.org While obtaining a suitable crystal can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

Table 3: Information Obtainable from X-ray Crystallography of a Naphthoate Derivative

| Structural Information | Detail Provided | Relevance |

|---|---|---|

| Absolute Configuration | Unambiguous assignment of all stereocenters (R/S). | Definitive proof of the molecule's stereochemistry. mdpi.com |

| Ring Conformation | Precise chair, boat, or twist-boat conformation of the cyclohexane (B81311) rings. | Confirms the cis or trans fusion of the decalin system. libretexts.org |

| Substituent Orientation | Determination of axial vs. equatorial positions for all substituents. | Crucial for understanding steric interactions and reactivity. |

| Bond Lengths and Angles | High-precision measurements of all interatomic distances and angles. | Provides fundamental data about the molecular geometry. |

| Intermolecular Interactions | Reveals how molecules pack in the crystal lattice (e.g., hydrogen bonding). | Important for understanding solid-state properties. |

Computational and Theoretical Investigations of Methyl Octahydro 8,8 Dimethyl 1 Naphthoate Systems

Density Functional Theory (DFT) Studies of Molecular Geometry, Conformational Stability, and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like methyl octahydro-8,8-dimethyl-1-naphthoate. DFT calculations can predict with high fidelity the ground-state molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the inherent strain and steric interactions within the fused ring system.

For this compound, the decalin core can exist in cis or trans fused conformations. Each of these, in turn, has various chair and boat conformers. DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G(d,p), can determine the relative energies of these conformers, identifying the most stable arrangement. The presence of the gem-dimethyl group at the C8 position and the methyl ester at the C1 position significantly influences the conformational landscape.

The electronic structure can also be thoroughly analyzed. DFT provides access to molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key to understanding the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability. nih.gov

Illustrative DFT-Calculated Geometrical Parameters for the Most Stable Conformer of trans-Methyl Octahydro-8,8-dimethyl-1-naphthoate:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.54 Å |

| C8-C9 | 1.56 Å | |

| C1-C(O)OCH3 | 1.52 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C2-C1-C9 | 111.5° |

| C1-C9-C8 | 112.0° | |

| O=C-O | 123.0° | |

| Dihedral Angle | H-C1-C9-H | 178.5° (anti-periplanar) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab Initio Molecular Orbital Calculations for Conformational Energy Landscapes

Ab initio molecular orbital methods, while often more computationally intensive than DFT, can provide a more rigorous treatment of electron correlation, which is important for accurately determining conformational energies. researchgate.net Methods such as Møller-Plesset perturbation theory (e.g., MP2) can be employed to map the potential energy surface of this compound. researchgate.net

These calculations would elucidate the energy barriers between different conformers, providing insight into the molecule's flexibility and the accessibility of different shapes at various temperatures. For a complex system with multiple rotatable bonds and ring inversions, a comprehensive understanding of the conformational energy landscape is essential for interpreting experimental data and predicting the outcomes of chemical reactions.

Illustrative Relative Conformational Energies from Ab Initio Calculations:

| Conformer | Method | Relative Energy (kcal/mol) |

| trans-decalin (chair-chair) | MP2/6-311+G(d,p) | 0.00 (Reference) |

| cis-decalin (chair-chair) | MP2/6-311+G(d,p) | +2.7 |

| trans-decalin (twist-boat) | MP2/6-311+G(d,p) | +5.5 |

Note: This table provides hypothetical energy differences for the core decalin structure to illustrate the type of data generated.

Theoretical Elucidation of Stereochemical Outcomes in Ester Synthesis

The synthesis of a specific stereoisomer of this compound would likely involve a diastereoselective reaction. Theoretical chemistry can be a powerful tool to predict and explain the stereochemical outcome of such a synthesis. A plausible synthetic route could involve the diastereoselective alkylation of an enolate derived from a precursor molecule.

The stereoselectivity of enolate alkylation reactions is often governed by the facial bias created by the existing stereocenters in the molecule. In the case of a bicyclic system like a decalin derivative, the enolate intermediate is not planar but rather pyramidalized. acs.org Theoretical studies can model the geometry of this pyramidalized enolate and the transition states for the approach of an electrophile from either face. acs.org

Simulation of Spectroscopic Properties (e.g., ECD, NMR Chemical Shifts) for Structural Verification

Once a set of possible structures and their relative energies have been determined through conformational analysis, computational methods can be used to simulate their spectroscopic properties. This is an invaluable tool for confirming the structure of a synthesized compound by comparing the calculated spectra to the experimental data.

For a chiral molecule like this compound, the simulation of its Electronic Circular Dichroism (ECD) spectrum is particularly useful for determining its absolute configuration. mdpi.com Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. By comparing the calculated spectrum of a proposed enantiomer to the experimental spectrum, the absolute stereochemistry can be assigned with a high degree of confidence.

Furthermore, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the assignment of the relative stereochemistry. By calculating the ¹H and ¹³C NMR chemical shifts for each possible diastereomer and comparing them to the experimental values, often with the aid of statistical methods like the DP4+ probability, the correct structure can be identified. mdpi.com

Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts:

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |

| C1 | 45.2 | 45.8 | -0.6 |

| C2 | 28.9 | 29.3 | -0.4 |

| C8 | 34.5 | 34.1 | +0.4 |

| C(O)OCH₃ | 175.1 | 174.9 | +0.2 |

| OCH₃ | 51.8 | 52.1 | -0.3 |

Note: The data presented is for illustrative purposes to show the comparison between calculated and experimental values.

Advanced Research Applications and Utility in Chemical Synthesis

Methyl Octahydro-8,8-dimethyl-1-naphthoate as a Chiral Building Block in Multistep Synthesis

The inherent chirality of this compound makes it a valuable starting material, or chiral building block, in the multistep synthesis of enantiomerically pure complex molecules. In this capacity, the stereocenters of the octahydronaphthalene core are transferred to the final product through a series of chemical transformations. The robust nature of the bicyclic system allows for a wide range of chemical modifications to be performed on the ester functionality and other parts of the molecule without compromising the core stereochemistry.

The strategic use of this compound as a chiral building block simplifies the synthetic route to target molecules that would otherwise require complex asymmetric methodologies to establish the desired stereochemistry. This approach is particularly advantageous in the synthesis of natural products and their analogues, where specific stereoisomers are often responsible for biological activity.

Application as a Scaffold for Novel Chiral Ligands and Catalysts

The rigid, well-defined three-dimensional structure of this compound serves as an excellent scaffold for the design and synthesis of novel chiral ligands and catalysts. By chemically modifying the ester group into various coordinating moieties, such as phosphines, amines, or alcohols, new ligands can be generated. The steric bulk and chiral environment provided by the dimethyl-octahydronaphthalene framework can enforce high levels of stereocontrol in metal-catalyzed asymmetric reactions.

The development of such tailored ligands is a key area of research in asymmetric catalysis. The ability to systematically modify the ligand structure, starting from a common chiral scaffold like this compound, allows for the fine-tuning of catalyst performance for specific chemical transformations, leading to improved enantioselectivity and reaction efficiency.

Precursor and Intermediate in the Synthesis of Complex Organic Molecules and Natural Product Analogues

Beyond its role as a foundational building block, this compound also functions as a key precursor and intermediate in the convergent synthesis of more complex organic molecules. Its structural features are often found embedded within larger, more intricate natural products. Synthetic strategies can therefore be devised where this compound, or a derivative thereof, is combined with other molecular fragments to assemble the final target.

This approach has been particularly explored in the synthesis of terpenoid and steroid analogues, where the decalin ring system is a common structural motif. The availability of this compound as a starting material can significantly shorten the synthetic sequence and provide a reliable route to these important classes of molecules.

Structure-Activity Relationship Studies of Naphthoate Derivatives through Chemical Modulation and Receptor Interaction Analysis

In the field of medicinal chemistry, understanding the relationship between the structure of a molecule and its biological activity is paramount. Derivatives of this compound are synthesized to systematically probe the structural requirements for interaction with biological targets, such as enzymes and receptors.

Future Directions and Emerging Research Avenues for Methyl Octahydro 8,8 Dimethyl 1 Naphthoate Research

Development of Novel and More Efficient Stereocontrolled Synthetic Methodologies

The synthesis of highly substituted and stereochemically complex molecules like Methyl octahydro-8,8-dimethyl-1-naphthoate presents a considerable challenge. The presence of a quaternary carbon center at the C-8 position and multiple stereocenters within the octahydronaphthalene core necessitates the development of highly selective and efficient synthetic strategies. Future research in this area is likely to focus on several key approaches.

One of the most powerful methods for constructing the decalin ring system is the intramolecular Diels-Alder (IMDA) reaction. rsc.orgnih.gov This reaction allows for the formation of the bicyclic system in a single step, often with a high degree of stereocontrol. nih.govacs.orgrsc.org The stereochemical outcome of the IMDA reaction can be influenced by the geometry of the starting triene and the reaction conditions. For instance, a remarkable switch in stereoselectivity has been observed when changing the dienophile unit from a (Z)- to an (E)-geometry. nih.gov Future work will likely involve the design of novel triene precursors specifically tailored to favor the desired stereoisomer of the this compound backbone.

The construction of the quaternary carbon at C-8 is another significant hurdle. Recent advances in the stereocontrolled formation of quaternary carbon centers using chiral auxiliaries, such as pseudoephedrine, offer a promising avenue. nih.govrsc.org These methods have demonstrated high diastereoselectivity in the alkylation of enolates, providing a potential route to introduce the two methyl groups at the C-8 position with precise stereochemical control. nih.gov

Furthermore, biomimetic synthesis, which mimics the biosynthetic pathways of natural products, is an emerging area of interest. rsc.org Many decalin-containing natural products are biosynthesized via enzymatic intramolecular Diels-Alder reactions or through the cyclization of linear polyketide precursors. rsc.orgnih.gov Studying these enzymatic processes could provide valuable insights for the development of new, highly selective catalytic methods.

| Synthetic Strategy | Key Features | Potential Application for Target Compound |

| Intramolecular Diels-Alder (IMDA) Reaction | Forms bicyclic systems in a single step with high stereocontrol. rsc.orgnih.govnih.govacs.orgrsc.org | Construction of the core octahydronaphthalene skeleton. |

| Chiral Auxiliary-Mediated Alkylation | Allows for the stereocontrolled formation of quaternary carbon centers. nih.govrsc.org | Introduction of the dimethyl group at the C-8 position. |

| Biomimetic Synthesis | Mimics natural biosynthetic pathways to achieve high selectivity. rsc.org | Development of novel catalytic systems for the synthesis. |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, reaction outcomes, and design new materials with desired characteristics. For a molecule like this compound, computational modeling can provide significant insights that would be difficult or time-consuming to obtain through experimental work alone.

Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including spectroscopic data (NMR, IR), electronic structure, and reaction energetics. beilstein-journals.org These calculations can help in the rational design of synthetic routes by predicting the feasibility and stereochemical outcome of key reaction steps. For example, DFT studies have been used to understand the mechanism and selectivity of Diels-Alder reactions. researchgate.net

Furthermore, the emerging field of machine learning is beginning to make a significant impact on chemical synthesis and discovery. youtube.com Neural network models are being developed to predict the outcomes of chemical reactions with high accuracy, which can guide the design of more efficient synthetic routes. youtube.com In the context of terpenoid synthesis, which often involves complex cyclizations, machine learning is being used for the predictive engineering of terpene synthases. nih.govresearchgate.netresearchgate.netmanchester.ac.uk

| Computational Method | Application | Relevance to Target Compound |

| Molecular Dynamics (MD) | Conformational analysis and stability of isomers. ccsenet.orgmasterorganicchemistry.comdalalinstitute.com | Predicting the preferred 3D structure and flexibility. |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties and reaction energetics. beilstein-journals.orgresearchgate.net | Guiding synthetic planning and understanding reactivity. |

| Machine Learning | Predicting reaction outcomes and guiding retrosynthesis. youtube.comnih.govresearchgate.netresearchgate.netmanchester.ac.uk | Accelerating the discovery of efficient synthetic pathways. |

Exploration of Novel Chemical Transformations and Rearrangements for Octahydro-Naphthoate Derivatives

The functionalized octahydronaphthalene core of this compound provides a rich platform for exploring novel chemical transformations and rearrangements. Such studies can lead to the discovery of new reactions and the synthesis of a diverse range of derivatives with potentially interesting properties.

One area of interest is the study of rearrangements of the decalin skeleton. For example, the rearrangement of sesquiterpene lactones, which can also contain a decalin-like core, has been shown to lead to the formation of different carbocyclic frameworks under mild acidic conditions. nih.gov Similar acid-mediated rearrangements could potentially be explored for octahydro-naphthoate derivatives.

The steric strain inherent in certain substituted naphthalene (B1677914) derivatives can also drive unusual chemical transformations. For example, the steric hindrance between substituents at the 1 and 8 positions of a naphthalene ring has been shown to induce a fragmentation of a Csp2–Csp2 bond and rearrangement to a conjugated aldehyde under mild conditions. beilstein-journals.org While the octahydronaphthalene system is saturated, the principles of strain-release-driven reactivity could be applied to appropriately functionalized derivatives.

Furthermore, the ester functionality of this compound offers a handle for a variety of transformations. Recent advances in the activation of typically inert C-H bonds, such as the β-carbon activation of saturated esters using N-heterocyclic carbene organocatalysis, could open up new avenues for functionalizing the octahydronaphthalene core. nih.gov This would allow for the introduction of new substituents at positions that are not easily accessible through traditional methods.

| Transformation Type | Description | Potential for Octahydro-Naphthoate Derivatives |

| Acid-Catalyzed Rearrangements | Skeletal rearrangements promoted by acidic conditions. nih.gov | Generation of novel carbocyclic frameworks from the decalin core. |

| Strain-Release Driven Reactions | Transformations induced by the relief of steric or ring strain. beilstein-journals.org | Exploration of unusual bond-breaking and forming reactions. |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds. nih.gov | Novel derivatization of the saturated bicyclic system. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl octahydro-8,8-dimethyl-1-naphthoate, and how can reaction yields be optimized?

- Methodology : The compound (CAS 93840-14-3) is typically synthesized via esterification of octahydro-8,8-dimethyl-2-naphthoic acid using methanol under acidic catalysis. Optimization involves controlling reaction temperature (60–80°C) and using dehydrating agents like molecular sieves to shift equilibrium toward ester formation . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

- Key Parameters : Monitor reaction progress using TLC or GC-MS. Yield improvements may require iterative adjustments to catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid) and reaction time (6–12 hours).

Q. How can structural confirmation of this compound be achieved?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and the decalin-like octahydro-naphthalene backbone .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is preferred, as demonstrated in related naphthoate derivatives .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M] at m/z 221.2 (CHO) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Toxicological Data : While specific toxicity data for this compound is limited, structural analogs (e.g., methylnaphthalenes) suggest potential respiratory and dermal irritation. Follow OSHA guidelines for naphthalene derivatives: use fume hoods, nitrile gloves, and eye protection .

- Exposure Mitigation : Conduct acute toxicity assays (e.g., OECD 423) to establish LD values and refine safety protocols .

Advanced Research Questions

Q. How can contradictions in toxicological data for methylnaphthalene derivatives be resolved?

- Case Study : Discrepancies in hepatic effects between rodent models and in vitro assays may arise from metabolic differences (e.g., cytochrome P450 activity).

- Resolution Strategy :

Cross-validate findings using human hepatocyte cell lines (e.g., HepG2) and comparative metabolomics .

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

- Table : Inclusion Criteria for Toxicological Studies (Adapted from )

| Health Outcome | Species | Route of Exposure |

|---|---|---|

| Hepatic Effects | Rats | Oral, Inhalation |

| Renal Effects | Mice | Dermal |

Q. What experimental designs are suitable for evaluating the antimicrobial potential of this compound?

- Methodology :

- Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .

- Mechanistic Studies : Assess membrane disruption via fluorescent dye leakage assays (e.g., propidium iodide) .

- Advanced Analysis : Combine transcriptomics (RNA-seq) to identify gene expression changes in treated microbial cultures .

Q. How can spectroscopic methods resolve ambiguities in the compound’s stability under varying pH and temperature?

- Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze the ester bond .

- Thermal Stability : Use TGA-DSC to determine decomposition temperatures (~200–250°C) .

Q. What methodologies are effective for assessing environmental persistence and bioaccumulation potential?

- Environmental Fate Studies :

- Persistence : Conduct OECD 301B (Ready Biodegradability Test) under aerobic conditions .

- Bioaccumulation : Use logP calculations (predicted logP ~4.2) and in silico models (e.g., EPI Suite) to estimate BCF values .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting data in catalytic applications of naphthoate esters?

- Root Cause Analysis : Variability in catalytic efficiency may stem from impurities in synthesis (e.g., residual acids) or solvent polarity effects.

- Resolution :

Replicate experiments using ultra-pure samples (≥99.5% by GC).

Compare performance in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.